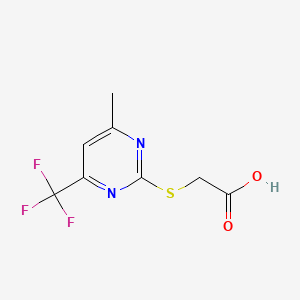

((4-甲基-6-(三氟甲基)-2-嘧啶基)硫代)乙酸

货号:

B1361192

CAS 编号:

88768-46-1

分子量:

251.21 g/mol

InChI 键:

CFISBGQUGUUNRD-UHFFFAOYSA-M

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

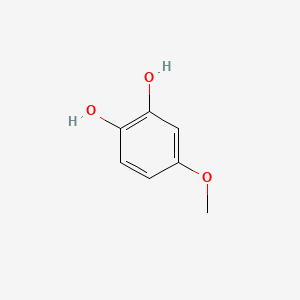

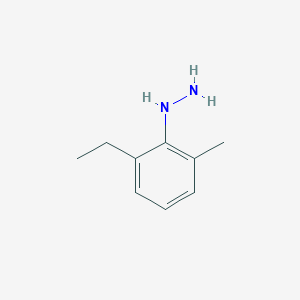

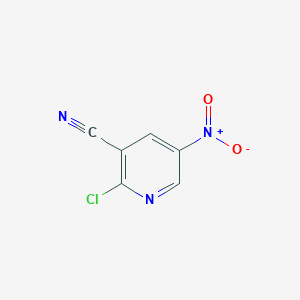

The compound (4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid is a chemical substance with the molecular formula C8H7F3N2O2S . It is a solid substance .

Molecular Structure Analysis

The molecular structure of(4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid consists of a pyrimidine ring substituted with a methyl group and a trifluoromethyl group. The pyrimidine ring is also linked to an acetic acid moiety through a sulfur atom . Physical And Chemical Properties Analysis

(4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid is a solid substance . Its molecular weight is 252.21 .

科学研究应用

合成和化学性质

- 该化合物已被用于通过亲核和亲电反应合成各种衍生物,为杂环化学领域做出了贡献 (Vainilavichyus, Syadyaryavichyute, & Motsishkite, 1992)。

- 它作为 (6-甲基-2-氧代-4-硫代-1,2,3,4-四氢-3-嘧啶基)乙酸甲酯合成的前体,表明其在有机合成中的用途 (Jakubkienė, Paulauskaite, & Vainilavicius, 2007)。

生物学和药理学应用

- 该化合物的衍生物与稀土金属配合物已对多种人癌细胞系表现出抗肿瘤活性 (Qu 等,2006)。

- 该化合物的某些衍生物已显示出作为抗炎剂的潜力,表明其在药物化学中的相关性 (Bahekar & Shinde,2004)。

先进材料科学应用

- 该化合物已被用于开发对过渡金属离子具有选择性识别能力的配体,表明其在材料科学和传感器技术中的应用 (姚婷,2007)。

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid involves the reaction of 4-methyl-6-(trifluoromethyl)-2-pyrimidinethiol with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "4-methyl-6-(trifluoromethyl)-2-pyrimidinethiol", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-6-(trifluoromethyl)-2-pyrimidinethiol in a suitable solvent (e.g. ethanol).", "Step 2: Add chloroacetic acid to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid and promote the formation of the desired product.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

| 88768-46-1 | |

分子式 |

C8H6F3N2O2S- |

分子量 |

251.21 g/mol |

IUPAC 名称 |

2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |

InChI |

InChI=1S/C8H7F3N2O2S/c1-4-2-5(8(9,10)11)13-7(12-4)16-3-6(14)15/h2H,3H2,1H3,(H,14,15)/p-1 |

InChI 键 |

CFISBGQUGUUNRD-UHFFFAOYSA-M |

SMILES |

CC1=CC(=NC(=N1)SCC(=O)O)C(F)(F)F |

规范 SMILES |

CC1=CC(=NC(=N1)SCC(=O)[O-])C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

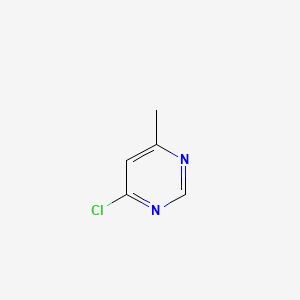

4-Chloro-6-methylpyrimidine

Cat. No.: B1361110

CAS No.: 3435-25-4

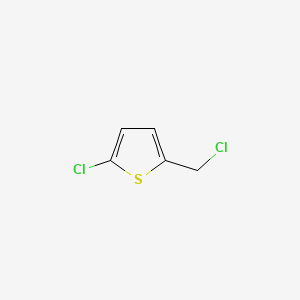

2-Chloro-5-(chloromethyl)thiophene

Cat. No.: B1361113

CAS No.: 23784-96-5

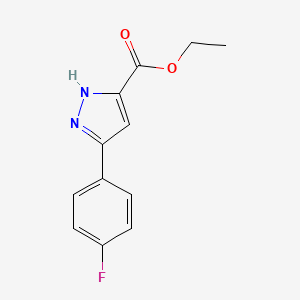

Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Cat. No.: B1361115

CAS No.: 866588-11-6

(2-Ethyl-6-methylphenyl)hydrazine

Cat. No.: B1361116

CAS No.: 74404-34-5

![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)